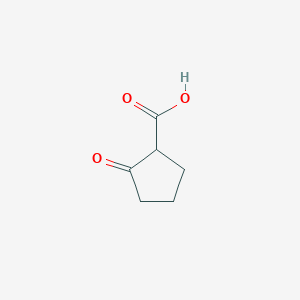

2-氧代环戊烷羧酸

描述

2-Oxocyclopentanecarboxylic acid is a compound that has garnered interest due to its potential as a building block in organic synthesis. It is a structural analog of natural amino acids and has been noted for its presence in antitumor agents such as cycloleucine . The compound's utility stems from its functional groups, which allow for various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis Analysis

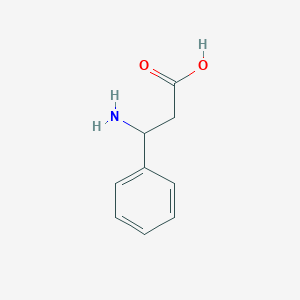

The synthesis of related compounds, such as 1-amino-2-hydroxycyclopentanecarboxylic acid, has been explored due to their structural similarity to amino acids like serine and threonine . Additionally, biotechnological methods have been developed to produce 2-oxocarboxylic acids, which can serve as precursors to 2-oxocyclopentanecarboxylic acid. These methods utilize renewable feedstock and aim to optimize the fermentation process with high-performance microorganisms .

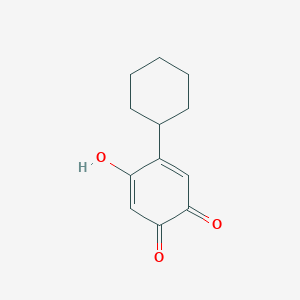

Molecular Structure Analysis

The molecular structure of 2-oxocyclopentanecarboxylic acid and its derivatives has been studied using crystallography. Preliminary data suggest the existence of tautomeric forms, which are important for understanding the compound's reactivity and interactions . The crystal structures of related hydroxy acids have also been determined, revealing patterns of supramolecular self-assembly that could be relevant for 2-oxocyclopentanecarboxylic acid .

Chemical Reactions Analysis

2-Oxocyclopentanecarboxylic acid can participate in various chemical reactions, including keto-enol tautomerism. The keto-enol equilibrium constants for this compound are significantly different from those of its smaller homolog, 2-oxocyclobutanecarboxylic acid, due to the ring strain present in the smaller cyclobutane ring . Oxidation and bimolecular condensation reactions have been studied for related dithiocarboxylic acids, which may shed light on the reactivity of 2-oxocyclopentanecarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxocyclopentanecarboxylic acid are influenced by its molecular structure. The acidity constants of its enol form and the keto-enol equilibrium constants are particularly important for understanding its behavior in solution . Spectroscopic methods such as infrared, Raman, and NMR have been used to analyze the structure of related cyclopentanecarboxylic acids, providing insights into the conformation of the carboxyl group and intermolecular hydrogen bonds .

科学研究应用

催化性能和反应

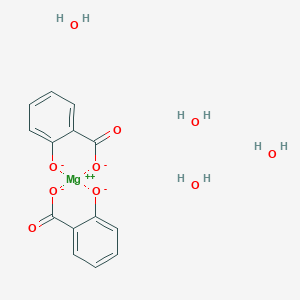

2-氧代环戊烷羧酸及其衍生物在催化过程中展现出显著的潜力。例如,钴(II)和锰(III)的Jacobsen型配合物与2-氧代环戊烷羧酸的甲基、叔丁基或(−)-薄荷酯结合时,与分子氧一起形成烯烃环氧化的活性催化剂。这些反应导致烷基-1-羟基-2-氧代环戊烷羧酸酯和1-烷基-2-氧代己二羧酸作为共氧化产物的形成 (Rhodes et al., 1997)。

化学合成和反应

该化合物在各种化学合成过程中发挥作用。例如,在水溶液中相关化合物的闪光光解导致2-氧代环戊基亚烯酮的产生,后者经水合作用生成2-氧代-3,3,5,5-四甲基环戊烷羧酸的烯醇;然后烯醇异构化为该酸的酮形式 (Chiang et al., 2005)。

生物化学和制药研究

在生物化学和制药研究领域,2-氧代环戊烷羧酸衍生物已被用于各种研究。该化合物已参与与天然化合物的绝对构型有关的研究,如萨科霉素 (Sato et al., 1963),以及与合成天然氨基酸的潜在结构类似物研究 (Huddle & Skinner, 1971)。

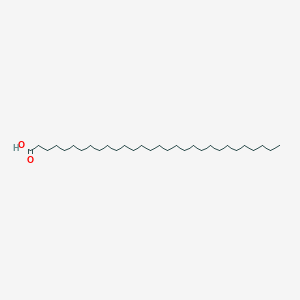

生物技术和绿色化学

2-氧代环戊烷羧酸衍生物在生物技术和绿色化学领域也具有重要意义。它们被认为是合成化学中有前途的新构建块,特别是在生产传统化学合成难以生产的官能化合物方面。这些化合物支持通过生物技术生产的化学品在环境方面的应用,如使用可再生原料和优化生物技术过程 (Stottmeister et al., 2005)。

属性

IUPAC Name |

2-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBPINRBSNMESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498017 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxocyclopentanecarboxylic acid | |

CAS RN |

50882-16-1 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

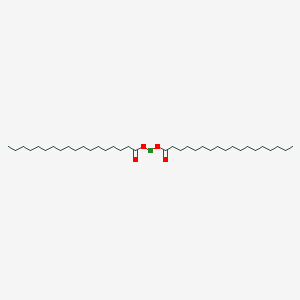

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)